molecular formula C15H23NO5 B14224684 Diethyl [acetyl(prop-2-en-1-yl)amino](prop-1-en-1-yl)propanedioate CAS No. 827044-75-7

Diethyl [acetyl(prop-2-en-1-yl)amino](prop-1-en-1-yl)propanedioate

Cat. No.: B14224684
CAS No.: 827044-75-7
M. Wt: 297.35 g/mol
InChI Key: OZZZXRFCBXDPMD-UHFFFAOYSA-N
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Description

Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes both acetyl and prop-2-en-1-yl groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl propanedioate with acetyl chloride in the presence of a base to form the acetylated intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-en-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
  • N-(Prop-2-en-1-yl)acetamide

Uniqueness

Diethyl acetyl(prop-2-en-1-yl)aminopropanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

827044-75-7

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

diethyl 2-[acetyl(prop-2-enyl)amino]-2-prop-1-enylpropanedioate

InChI

InChI=1S/C15H23NO5/c1-6-10-15(13(18)20-8-3,14(19)21-9-4)16(11-7-2)12(5)17/h6-7,10H,2,8-9,11H2,1,3-5H3

InChI Key

OZZZXRFCBXDPMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CC)(C(=O)OCC)N(CC=C)C(=O)C

Origin of Product

United States

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